Kansuinine A

Description

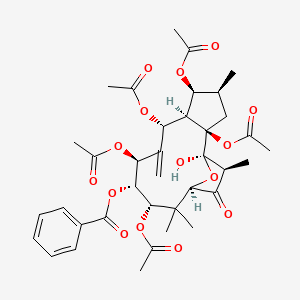

Structure

2D Structure

Properties

IUPAC Name |

[(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O15/c1-17-16-36(51-24(8)42)26(28(17)46-20(4)38)29(47-21(5)39)18(2)30(48-22(6)40)31(50-34(44)25-14-12-11-13-15-25)33(49-23(7)41)35(9,10)32-27(43)19(3)37(36,45)52-32/h11-15,17,19,26,28-33,45H,2,16H2,1,3-10H3/t17-,19-,26+,28-,29-,30-,31+,32-,33+,36+,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHCUWUNVKZFBM-ADCMAJNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(=O)C(C2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)[C@H](C(=C)[C@@H]([C@H]([C@H](C([C@@H]3C(=O)[C@@H]([C@]2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30973298 | |

| Record name | 1,3a,9,11,13-Pentakis(acetyloxy)-4-hydroxy-2,5,8,8-tetramethyl-12-methylidene-6-oxotetradecahydro-1H-4,7-epoxycyclopenta[12]annulen-10-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

730.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57701-86-7 | |

| Record name | Kansuinin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057701867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3a,9,11,13-Pentakis(acetyloxy)-4-hydroxy-2,5,8,8-tetramethyl-12-methylidene-6-oxotetradecahydro-1H-4,7-epoxycyclopenta[12]annulen-10-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating Kansuinine A from Euphorbia kansui: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the extraction, purification, and characterization of Kansuinine A from the roots of Euphorbia kansui. This document provides detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate the replication and further investigation of this bioactive diterpenoid.

Introduction

Euphorbia kansui, a plant used in traditional Chinese medicine, is a rich source of various bioactive terpenoids. Among these, this compound, a jatrophane-type diterpene, has garnered significant interest for its potential therapeutic properties. This technical guide outlines a comprehensive, step-by-step methodology for the isolation and purification of this compound, based on established scientific literature. The protocols provided herein are intended to equip researchers with the necessary information to isolate this compound for further studies in drug discovery and development.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the isolation of this compound and other constituents from Euphorbia kansui. This data is crucial for assessing the efficiency of the extraction and purification process.

Table 1: Extraction and Fractionation Yields

| Parameter | Value | Reference |

| Starting Plant Material (Dried Roots of E. kansui) | 20.0 kg | [1] |

| 95% Ethanol Extract | 2.35 kg | [1] |

| Ethyl Acetate (EtOAc) Fraction | 1.032 kg | [1] |

| Water Fraction | 1.056 kg | [1] |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C38H42O14 | [2] |

| Molecular Weight | 722.7 g/mol | [2] |

| Appearance | White powder | [1] |

| Melting Point | 218–220 °C | [1] |

| UV (MeOH) λmax | 232 nm | [1] |

| ESI-MS (positive) m/z | 753 [M + Na]+ | [1] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the isolation of this compound from the dried roots of Euphorbia kansui. The methodology is divided into three main stages: extraction and fractionation, silica gel column chromatography, and final purification by High-Performance Liquid Chromatography (HPLC).

Extraction and Fractionation

-

Preparation of Plant Material : Begin with 20.0 kg of dried and crushed roots of Euphorbia kansui.[1]

-

Ethanol Extraction : Extract the crushed roots with 95% ethanol (EtOH) under a 50 °C water bath. The supernatant is separated daily, and the solvent is removed under reduced pressure to yield the crude extract (2.35 kg).[1]

-

Solvent Partitioning : Partition the crude extract with ethyl acetate (EtOAc) and water. This will yield an EtOAc fraction (1.032 kg) and a water fraction (1.056 kg). The target compound, this compound, will be in the EtOAc fraction.[1]

Silica Gel Column Chromatography

-

Column Preparation : Subject the EtOAc fraction (0.904 kg) to silica gel column chromatography (100 × 10 cm, 200–300 mesh).[1]

-

Elution : Elute the column with a gradient of petroleum ether and ethyl acetate in increasing polarity.[1]

-

Fraction Collection : Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing terpenoids. This compound is typically found in the more polar fractions.

Purification by High-Performance Liquid Chromatography (HPLC)

While the cited literature describes the isolation of multiple compounds, the general procedure for purifying diterpenoids like this compound from the enriched fractions involves preparative HPLC.

-

Column : Use a reversed-phase C18 column.

-

Mobile Phase : A common mobile phase for separating such compounds is a gradient of acetonitrile and water.

-

Detection : Monitor the elution at a wavelength of 232 nm, which is the UV absorbance maximum for this compound.[1]

-

Isolation : Collect the peak corresponding to this compound and remove the solvent under reduced pressure to obtain the pure compound.

Structure Elucidation

The structure of the isolated this compound should be confirmed using spectroscopic methods:

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) should show a peak at m/z 753 [M + Na]+.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR data should be acquired and compared with published data for this compound.

Visualizations

The following diagrams illustrate the experimental workflow for isolating this compound and a key signaling pathway it is known to modulate.

Conclusion

This technical guide provides a consolidated and detailed protocol for the isolation of this compound from Euphorbia kansui. By presenting quantitative data in a structured format and offering clear, step-by-step experimental procedures, this document aims to facilitate the efficient and reproducible isolation of this promising bioactive compound. The provided visualizations of the experimental workflow and the modulated signaling pathway are intended to further aid researchers in their understanding and application of this knowledge in the fields of natural product chemistry and drug development. Further research into the pharmacological activities and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comprehensive Review of Kansuinine A's Biological Activities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kansuinine A, a diterpenoid isolated from the roots of Euphorbia kansui, has emerged as a promising natural product with a diverse range of biological activities. This technical guide provides an in-depth review of the current scientific literature on this compound, focusing on its anticancer, anti-inflammatory, and potential antiviral properties. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Biological Data

The following tables summarize the reported quantitative data for the biological activities of this compound and related compounds from Euphorbia kansui.

| Anticancer Activity | ||

| Compound | Cell Line | IC50 / ED50 (µM) |

| Compound A (from E. kansui) | A549 (Lung Carcinoma) | 21.97 ± 5.01[1] |

| MCF-7 (Breast Adenocarcinoma) | 27.12 ± 3.34[1] | |

| HepG2 (Hepatocellular Carcinoma) | 20.97 ± 4.53[1] | |

| This compound | NIH3T3 (Mouse Fibroblast) | 3.28 µg/mL |

Note: Compound A is an ingenane-type diterpene from E. kansui, and its activity may provide insights into the potential of related compounds like this compound.[1]

| Anti-Inflammatory and Anti-Atherosclerotic Activity | ||

| Activity | Model | Effective Concentration |

| Inhibition of H₂O₂-induced cell death | Human Aortic Endothelial Cells (HAECs) | 0.1 - 1.0 µM[2][3] |

| Suppression of phosphorylated IKKβ, IκBα, and NF-κB | Human Aortic Endothelial Cells (HAECs) | 0.3 - 1.0 µM[2] |

| Reduction of Bax/Bcl-2 ratio and cleaved caspase-3 | Human Aortic Endothelial Cells (HAECs) | 0.3 - 1.0 µM[2] |

Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Anti-Inflammatory and Anti-Atherosclerotic Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a central mediator of inflammation. In the context of atherosclerosis, reactive oxygen species (ROS) can induce this pathway, leading to endothelial cell apoptosis. This compound counteracts this by suppressing the phosphorylation of IKKβ and IκBα, which prevents the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory and pro-apoptotic genes.[2]

References

- 1. An Ingenane-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, History, and Therapeutic Potential of Kansuinine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kansuinine A, a complex diterpenoid of the ingenane class, has garnered significant interest within the scientific community for its potent biological activities. Isolated from the medicinal plant Euphorbia kansui, this natural product has a rich history rooted in traditional medicine. This technical guide provides an in-depth exploration of the discovery and history of this compound, its structural elucidation, and its promising therapeutic applications. Detailed experimental protocols for its isolation and characterization are presented, alongside a comprehensive overview of the synthetic strategies toward its core structure. Quantitative data are summarized in structured tables, and key biological pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound is a member of the ingenane family of diterpenoids, a class of natural products characterized by a unique and highly strained bridged bicyclo[4.4.1]undecane core. These compounds are primarily found in plants of the Euphorbiaceae family, which have a long history of use in traditional medicine for treating a variety of ailments. This compound itself has demonstrated a range of biological activities, most notably in the areas of cancer and cardiovascular disease. This guide will delve into the scientific journey of this compound, from its initial discovery to the latest research on its therapeutic potential.

Discovery and History

The first isolation and structural elucidation of this compound were reported in 1975 by Japanese chemists Daisaku Hirata and Yoshimasa Uemura.[1][2] They isolated the compound from the roots of Euphorbia kansui, a plant used in traditional Chinese medicine. Their seminal work, published in Tetrahedron Letters, laid the foundation for all subsequent research on this intriguing molecule.[1][2]

The initial structural characterization was a significant challenge due to the complex, highly oxygenated, and stereochemically rich structure of the ingenane skeleton. The researchers employed a combination of spectroscopic techniques available at the time, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), coupled with chemical degradation studies to piece together the intricate architecture of this compound. The stereochemistry of the molecule was also a key focus of their early investigations.[1]

Isolation and Structure Elucidation

Isolation Protocol

The isolation of this compound from Euphorbia kansui is a multi-step process that involves extraction, fractionation, and chromatography. The general workflow is as follows:

A typical isolation procedure involves the following steps:

-

Extraction: The dried and powdered roots of Euphorbia kansui are extracted with a solvent such as 95% ethanol at room temperature.

-

Fractionation: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The ethyl acetate fraction, which is typically enriched with diterpenoids, is subjected to multiple rounds of column chromatography. This may include silica gel chromatography followed by purification on Sephadex LH-20 and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic methods.

Table 1: Spectroscopic Data for the Structural Elucidation of this compound

| Spectroscopic Technique | Key Findings |

| ¹H NMR | Revealed the presence of characteristic protons of the ingenane skeleton, including signals for olefinic protons, protons adjacent to oxygenated carbons, and methyl groups. |

| ¹³C NMR | Indicated the number of carbon atoms and their chemical environment (e.g., carbonyls, olefinic carbons, oxygen-bearing carbons). |

| Mass Spectrometry (MS) | Provided the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns offered clues to the connectivity of the molecule. |

| X-ray Crystallography | The absolute stereochemistry of this compound was ultimately confirmed by X-ray crystallographic analysis of a suitable crystal derivative, providing a three-dimensional model of the molecule.[1] |

Total Synthesis of the Ingenane Core

To date, a total synthesis of this compound itself has not been reported in the scientific literature. However, the synthesis of its parent compound, ingenol, has been a significant endeavor in synthetic organic chemistry, with several research groups successfully conquering this challenge.[3][4][5][6] The strategies developed for the synthesis of the ingenane core are directly applicable to future syntheses of this compound.

The primary challenges in synthesizing the ingenane skeleton include:

-

The construction of the highly strained "inside-outside" bridged BC ring system.

-

The dense oxygenation pattern.

-

The high degree of stereochemical complexity.

One successful approach to the ingenane core is depicted in the following workflow:

Biological Activities and Mechanism of Action

This compound has been shown to possess a range of biological activities, with recent research focusing on its potential as an anti-atherosclerotic agent.

Anti-Atherosclerotic Effects

Studies have demonstrated that this compound can ameliorate atherosclerosis by protecting vascular endothelial cells from apoptosis (programmed cell death) induced by oxidative stress.

Table 2: Quantitative Data on the Anti-Atherosclerotic Effects of this compound

| Parameter | Effect of this compound | Concentration/Dose | Reference |

| Endothelial Cell Viability (in vitro) | Increased cell viability in the presence of oxidative stress | 0.1 - 1.0 µM | [3] |

| Reactive Oxygen Species (ROS) Production (in vitro) | Decreased intracellular ROS levels | 0.1 - 1.0 µM | [3] |

| Aortic Plaque Formation (in vivo) | Reduced atherosclerotic lesion size | 20 and 60 µg/kg | [3] |

Mechanism of Action: Inhibition of the IKKβ/IκBα/NF-κB Signaling Pathway

The protective effects of this compound on endothelial cells are, at least in part, mediated by its inhibition of the IKKβ/IκBα/NF-κB signaling pathway. This pathway is a key regulator of inflammation and apoptosis.

Under conditions of oxidative stress, Reactive Oxygen Species (ROS) activate IKKβ, which in turn phosphorylates IκBα. This phosphorylation event targets IκBα for degradation, releasing the transcription factor NF-κB. NF-κB then translocates to the nucleus, where it promotes the expression of pro-apoptotic genes, leading to cell death. This compound has been shown to inhibit the phosphorylation of IKKβ, thereby preventing the downstream activation of NF-κB and protecting the cell from apoptosis.[3]

Future Perspectives

This compound represents a promising lead compound for the development of novel therapeutics, particularly for cardiovascular diseases such as atherosclerosis. Its complex structure presents a significant challenge for chemical synthesis, but also offers a unique scaffold for the design of new analogues with improved potency and pharmacokinetic properties. Future research should focus on:

-

The development of a total synthesis of this compound to enable the production of larger quantities for further biological evaluation and the creation of novel derivatives.

-

A more detailed investigation of its mechanism of action and the identification of its direct molecular targets.

-

Preclinical and clinical studies to evaluate its safety and efficacy in relevant disease models.

The journey of this compound, from its discovery in a traditional medicinal plant to its emergence as a potential therapeutic agent, highlights the importance of natural products in drug discovery. Continued research into this fascinating molecule holds the promise of new treatments for some of our most pressing medical challenges.

References

- 1. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 2. tesiunamdocumentos.dgb.unam.mx [tesiunamdocumentos.dgb.unam.mx]

- 3. Total synthesis of ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The first total synthesis of (+/-)-ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

The Impact of Kansuinine A on Cellular Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kansuinine A, a diterpenoid extracted from the plant Euphorbia kansui, has garnered attention for its potential therapeutic properties. This technical guide delves into the molecular mechanisms of this compound, focusing on its influence on key cellular signaling pathways. Emerging research has highlighted its role in mitigating oxidative stress and inflammation-induced cellular damage, particularly in the context of cardiovascular diseases like atherosclerosis. This document provides a comprehensive summary of the current understanding of this compound's effects on signaling cascades, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate further research and drug development efforts.

Core Signaling Pathways Modulated by this compound

Current evidence primarily points to the modulation of the NF-κB and apoptosis signaling pathways by this compound. The compound has been shown to exert a protective effect on endothelial cells by inhibiting oxidative stress-induced apoptosis.

The IKKβ/IκBα/NF-κB Signaling Pathway

This compound has been demonstrated to suppress the activation of the canonical NF-κB pathway induced by oxidative stress.[1][2][3] In pathological conditions such as atherosclerosis, reactive oxygen species (ROS) can trigger a signaling cascade that leads to the activation of NF-κB, a key transcription factor for pro-inflammatory genes.

The activation of this pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which is mediated by the IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ.[4][5] Once IκBα is degraded, the p65 subunit of NF-κB is free to translocate to the nucleus and initiate the transcription of target genes.

This compound intervenes in this process by inhibiting the phosphorylation of both IKKβ and IκBα.[1][3] This, in turn, prevents the phosphorylation and nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of inflammatory mediators.

The Apoptosis Pathway

This compound demonstrates anti-apoptotic effects, particularly in endothelial cells subjected to oxidative stress.[1][2][3] Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of caspases. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating apoptosis, with members like Bax being pro-apoptotic and Bcl-2 itself being anti-apoptotic.

Oxidative stress can lead to an increase in the Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequently activates caspase-3, a key executioner caspase.[2] this compound has been shown to decrease the Bax/Bcl-2 ratio and inhibit the cleavage of caspase-3, thereby preventing apoptosis.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key signaling molecules and cellular processes as reported in the literature. The data is derived from studies on human aortic endothelial cells (HAECs) treated with hydrogen peroxide (H₂O₂) to induce oxidative stress.

Table 1: Effect of this compound on NF-κB Pathway Proteins

| Treatment | p-IKKβ (Relative Expression) | p-IκBα (Relative Expression) | p-NF-κB p65 (Relative Expression) |

| Control | ~1.0 | ~1.0 | ~1.0 |

| H₂O₂ (200 µM) | Significantly Increased | Significantly Increased | Significantly Increased |

| H₂O₂ + KA (0.1 µM) | Reduced | Reduced | Reduced |

| H₂O₂ + KA (0.3 µM) | Further Reduced | Further Reduced | Further Reduced |

| H₂O₂ + KA (1.0 µM) | Significantly Reduced (p < 0.01) | Significantly Reduced (p < 0.01) | Significantly Reduced (p < 0.05) |

Data are presented as mean fold change relative to the control group. "KA" refers to this compound.[2]

Table 2: Effect of this compound on Apoptosis-Related Markers

| Treatment | Bax/Bcl-2 Ratio | Cleaved Caspase-3 (Relative Expression) |

| Control | ~1.0 | ~1.0 |

| H₂O₂ (200 µM) | Significantly Increased | Significantly Increased |

| H₂O₂ + KA (0.1 µM) | Reduced | Reduced |

| H₂O₂ + KA (0.3 µM) | Further Reduced | Further Reduced |

| H₂O₂ + KA (1.0 µM) | Significantly Reduced | Significantly Reduced |

Data are presented as mean fold change relative to the control group. "KA" refers to this compound.[1][3]

Table 3: Effect of this compound on Cell Viability and ROS Production

| Treatment | Cell Viability (% of Control) | Intracellular ROS (% of Control) |

| Control | 100% | 100% |

| H₂O₂ (200 µM) | Significantly Reduced (p < 0.01) | Significantly Increased |

| H₂O₂ + KA (0.1 µM) | Significantly Increased (p < 0.01) | Reduced |

| H₂O₂ + KA (0.3 µM) | Significantly Increased (p < 0.05) | Further Reduced |

| H₂O₂ + KA (1.0 µM) | Significantly Increased (p < 0.01) | Significantly Reduced |

Data are presented as mean ± standard deviation. "KA" refers to this compound.[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound.

Cell Culture and Treatment

-

Cell Line: Human Aortic Endothelial Cells (HAECs).

-

Culture Conditions: Cells are cultured in endothelial cell growth medium supplemented with the necessary growth factors and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol: HAECs are pre-treated with varying concentrations of this compound (e.g., 0.1, 0.3, and 1.0 µM) for 1 hour, followed by co-incubation with an oxidative stress inducer, such as hydrogen peroxide (H₂O₂, e.g., 200 µM), for 24 hours.[1]

Western Blotting for Protein Expression Analysis

-

Objective: To quantify the expression levels of total and phosphorylated proteins in the signaling pathways of interest (e.g., p-IKKβ, p-IκBα, p-NF-κB, Bax, Bcl-2, Cleaved Caspase-3).

-

Methodology:

-

Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software, and the expression of target proteins is normalized to a loading control (e.g., β-actin).[1]

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Objective: To measure the levels of intracellular ROS.

-

Methodology:

-

Staining: Cells are stained with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.[6]

-

Incubation: Cells are incubated with the probe according to the manufacturer's instructions.

-

Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. The level of ROS is proportional to the fluorescence intensity.[7]

-

Apoptosis Assay

-

Objective: To detect and quantify apoptotic cells.

-

Methodology (Annexin V/Propidium Iodide Staining):

-

Cell Harvesting: Both floating and adherent cells are collected and washed with phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[8][9]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic cells, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[9]

-

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent, primarily through its inhibitory effects on the IKKβ/IκBα/NF-κB and apoptosis signaling pathways. By mitigating oxidative stress-induced inflammation and cell death, it presents a promising avenue for the development of drugs targeting cardiovascular and other inflammatory diseases.

Future research should aim to:

-

Elucidate the direct molecular targets of this compound within these signaling cascades.

-

Investigate the effects of this compound on other relevant signaling pathways, such as the MAPK and Akt pathways, to gain a more comprehensive understanding of its mechanism of action.

-

Conduct further in vivo studies to validate the therapeutic efficacy and safety of this compound in various disease models.

This guide provides a foundational understanding for researchers and professionals in drug development to build upon in their exploration of this compound's therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]

- 5. Analysis of the IKKβ/NF-κB Signaling Pathway during Embryonic Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Kansuinine A in the Inhibition of STAT3 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is implicated in various pathologies, including cancer and inflammatory diseases, making it a key target for therapeutic intervention. This technical guide delves into the inhibitory effects of Kansuinine A, a diterpenoid extracted from Euphorbia kansui, on the phosphorylation of STAT3. We will explore the underlying molecular mechanisms, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the signaling pathways and experimental workflows.

Introduction

The STAT3 signaling cascade is typically initiated by the binding of cytokines, such as Interleukin-6 (IL-6), to their cognate receptors. This event triggers the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 at a specific tyrosine residue (Tyr705). Phosphorylated STAT3 (p-STAT3) then dimerizes, translocates to the nucleus, and acts as a transcription factor, regulating the expression of genes involved in critical cellular processes. Dysregulation of this pathway, leading to constitutively active STAT3, is a hallmark of many cancers and is associated with tumor progression and resistance to therapy.

This compound is a natural compound that has demonstrated potential as an inhibitor of IL-6-induced STAT3 activation.[1] Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. This document aims to provide a comprehensive overview of the current knowledge regarding this compound's role in modulating STAT3 phosphorylation.

Mechanism of Action: Inhibition of STAT3 Tyrosine Phosphorylation

Research indicates that this compound inhibits the IL-6-induced tyrosine phosphorylation of STAT3 in human hepatoma cells.[1] The proposed mechanism is not a direct inhibition of STAT3 itself, but rather an indirect effect mediated through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.

The key steps in the proposed mechanism are as follows:

-

Activation of ERK1/2: this compound treatment leads to the sustained activation of ERK1/2.[1]

-

Increased STAT3 Serine Phosphorylation: The activated ERK1/2 then promotes the phosphorylation of STAT3 at a serine residue.[1]

-

Upregulation of SOCS-3 Expression: This serine phosphorylation of STAT3 leads to an increase in the expression of the Suppressor of Cytokine Signaling 3 (SOCS-3) protein.[1]

-

Inhibition of STAT3 Tyrosine Phosphorylation: SOCS-3 is a well-known negative regulator of the JAK/STAT pathway. By binding to components of the IL-6 receptor complex and JAKs, SOCS-3 effectively blocks the IL-6-induced tyrosine phosphorylation of STAT3, thereby inhibiting its activation.[1]

This indirect mechanism highlights a complex interplay between different signaling pathways in the cellular response to this compound.

Data Presentation: Quantitative Effects of this compound

While the primary literature establishes a clear inhibitory effect, specific quantitative data such as IC50 values for the inhibition of STAT3 phosphorylation by this compound are not extensively reported in the currently available research. The inhibitory effects have been demonstrated through qualitative and semi-quantitative methods like Western blotting. The following table summarizes the observed effects based on the available literature.

| Cell Line | Treatment | Concentration of this compound | Observed Effect on IL-6-induced STAT3 Tyrosine Phosphorylation | Reference |

| Human Hepatoma Cells | IL-6 | Not specified | Inhibition of p-STAT3 (Tyr705) | [1] |

Further research is required to establish a detailed dose-response relationship and to determine the IC50 value of this compound for STAT3 phosphorylation inhibition in various cell lines.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research on this compound and STAT3 phosphorylation.

Cell Culture and Treatment

-

Cell Line: Human hepatoma cells (e.g., HepG2 or Huh7) are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

The medium is then replaced with serum-free medium for a period of serum starvation (e.g., 12-24 hours) to reduce basal signaling.

-

Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Following pre-treatment, cells are stimulated with a specific concentration of IL-6 (e.g., 20 ng/mL) for a short duration (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

-

Control groups should include untreated cells, cells treated with IL-6 alone, and cells treated with this compound alone.

-

Western Blot Analysis for Phosphorylated and Total STAT3

-

Cell Lysis:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

The cell lysates are scraped and collected into microcentrifuge tubes.

-

Lysates are clarified by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

The supernatant containing the total protein extract is collected.

-

-

Protein Quantification:

-

The protein concentration of each lysate is determined using a Bradford or BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli sample buffer and denatured by boiling.

-

The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.

-

The membrane is washed several times with TBST.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control protein (e.g., β-actin or GAPDH).

-

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits STAT3 tyrosine phosphorylation via ERK1/2 and SOCS-3.

Experimental Workflow Diagram

Caption: Workflow for Western Blot analysis of STAT3 phosphorylation.

Conclusion

This compound presents a promising natural compound for the inhibition of STAT3 signaling. Its unique indirect mechanism of action, involving the activation of the ERK1/2 pathway and subsequent upregulation of the STAT3 inhibitor SOCS-3, offers a novel approach to targeting this critical oncogenic pathway. While the foundational research has been laid, further studies are imperative to quantify the inhibitory potency of this compound through dose-response analyses and to elucidate its effects in a broader range of cancer cell types and in vivo models. The detailed protocols and visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound.

References

Foundational Research on the Anti-inflammatory Effects of Kansuinine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kansuinine A, a diterpene extracted from the plant Euphorbia kansui, has emerged as a compound of interest for its potential therapeutic properties. Foundational research has begun to elucidate its anti-inflammatory effects, particularly in the context of cardiovascular health. This technical guide provides an in-depth overview of the core research, detailing the molecular mechanisms, experimental protocols, and quantitative data from seminal studies. The primary focus of this guide is the well-documented inhibitory effect of this compound on the NF-κB signaling pathway in response to oxidative stress.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The foundational research into this compound's anti-inflammatory properties has identified the nuclear factor-kappa B (NF-κB) signaling pathway as a primary target.[1][2][3] In inflammatory conditions, particularly those induced by oxidative stress, the NF-κB pathway is a central mediator, regulating the expression of numerous pro-inflammatory genes.[1][2]

Research has demonstrated that this compound exerts its anti-inflammatory effects by suppressing the hydrogen peroxide (H₂O₂)-induced activation of the IKKβ/IκBα/NF-κB signaling cascade in human aortic endothelial cells (HAECs).[1][4][5] This inhibition prevents the nuclear translocation of NF-κB and the subsequent transcription of inflammatory mediators.[1]

The proposed mechanism involves this compound's ability to reduce the phosphorylation of key proteins in this pathway. Specifically, it has been shown to decrease the phosphorylation of IKKβ, IκBα, and the p65 subunit of NF-κB.[1][4] This action effectively halts the signaling cascade that leads to an inflammatory response.

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on this compound, primarily focusing on its effects on HAECs exposed to oxidative stress.

Table 1: Effect of this compound on H₂O₂-Induced Changes in Protein Expression in HAECs [1][4]

| Protein | Treatment | Concentration of this compound (µM) | Outcome | Statistical Significance (p-value) |

| P-IKKβ | H₂O₂ | 1.0 | Significant reduction in expression | < 0.01 |

| P-IκBα | H₂O₂ | 0.3 | Significant reduction in expression | < 0.05 |

| 1.0 | Significant reduction in expression | < 0.01 | ||

| P-NF-κB (p65) | H₂O₂ | 0.3 | Significant reduction in expression | < 0.05 |

| 1.0 | Significant reduction in expression | < 0.05 | ||

| Bax/Bcl-2 ratio | H₂O₂ | 0.3 | Significant reduction | Not specified |

| 1.0 | Significant reduction | Not specified | ||

| Cleaved Caspase-3 | H₂O₂ | 0.3 | Significant reduction in expression | Not specified |

| 1.0 | Significant reduction in expression | Not specified |

Table 2: Effect of this compound on H₂O₂-Induced Cellular Events in HAECs [1][4]

| Cellular Event | Treatment | Concentration of this compound (µM) | Outcome | Statistical Significance (p-value) |

| Cell Viability | H₂O₂ | 0.1 | Protection from H₂O₂-induced cell damage | < 0.01 |

| 0.3 | Protection from H₂O₂-induced cell damage | < 0.05 | ||

| 1.0 | Protection from H₂O₂-induced cell damage | < 0.01 | ||

| Intracellular ROS Generation | H₂O₂ | 0.1 - 1.0 | Concentration-dependent inhibition | Not specified |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research on this compound's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Line: Human Aortic Endothelial Cells (HAECs).

-

Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin mixture in a humidified incubator with 5% CO₂ at 37°C.

-

Induction of Inflammation: Oxidative stress and inflammation were induced by treating the cells with 200 μM of hydrogen peroxide (H₂O₂).[1][4][6]

-

This compound Treatment: HAECs were pre-incubated with various concentrations of this compound (0.1, 0.3, and 1.0 μM) for 1 hour before being exposed to H₂O₂ for 24 hours.[1][4][6]

Western Blotting Analysis

-

Purpose: To determine the expression levels of key proteins in the NF-κB signaling pathway (P-IKKβ, P-IκBα, P-NF-κB p65), as well as markers of apoptosis (Bax, Bcl-2, and cleaved caspase-3).[1][4]

-

Protocol:

-

After treatment, total protein was extracted from the HAECs.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with specific primary antibodies against P-IKKβ, P-IκBα, P-NF-κB (p65), Bax, Bcl-2, cleaved caspase-3, and β-actin (as a loading control) overnight at 4°C.

-

The membrane was then washed and incubated with the corresponding horseradish peroxidase-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence detection system.

-

The optical density of the bands was quantified using densitometry.

-

Cell Viability Assay (MTT Assay)

-

Purpose: To assess the protective effect of this compound on H₂O₂-induced cell death.

-

Protocol:

-

HAECs were seeded in 96-well plates.

-

Cells were pre-treated with this compound followed by H₂O₂ treatment.

-

After the incubation period, MTT solution was added to each well and incubated for 4 hours.

-

The formazan crystals were dissolved in DMSO.

-

The absorbance was measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Intracellular Reactive Oxygen Species (ROS) Detection

-

Purpose: To measure the effect of this compound on H₂O₂-induced ROS production.

-

Protocol:

-

HAECs were treated with this compound and H₂O₂.

-

The cells were then incubated with 2′,7′-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe for ROS.

-

The fluorescence intensity was measured using a fluorescence microscope or a microplate reader to quantify the levels of intracellular ROS.[1]

-

Visualizations of Signaling Pathways and Workflows

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: A generalized workflow for in vitro experiments.

Conclusion and Future Directions

The foundational research on this compound provides strong evidence for its anti-inflammatory effects, primarily through the inhibition of the IKKβ/IκBα/NF-κB signaling pathway in response to oxidative stress. The data consistently demonstrates a dose-dependent protective effect on endothelial cells.

For drug development professionals and researchers, these findings present this compound as a promising candidate for further investigation, particularly for inflammatory conditions associated with oxidative stress, such as atherosclerosis. Future research should aim to:

-

Explore the effects of this compound on other key inflammatory signaling pathways, such as the MAPK and NLRP3 inflammasome pathways.

-

Investigate its efficacy in other inflammatory models, for instance, using lipopolysaccharide (LPS) as a stimulus, to broaden the understanding of its anti-inflammatory spectrum.

-

Conduct further in vivo studies to validate its therapeutic potential and to assess its pharmacokinetic and pharmacodynamic properties.

This technical guide serves as a foundational resource for understanding the current state of research on this compound's anti-inflammatory effects and to guide future scientific inquiry in this promising area.

References

- 1. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Unveiling the Antiviral Potential of Kansuinine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Kansuinine A, a jatrophane diterpene isolated from the medicinal plant Euphorbia kansui, is emerging as a compound of significant interest in the field of antiviral research.[1] Its unique mechanism of action and promising preclinical data, particularly in the context of Human Immunodeficiency Virus (HIV), warrant a closer examination of its therapeutic potential. This technical guide provides an in-depth overview of the current understanding of this compound's antiviral properties, including its mechanism of action, quantitative efficacy and toxicity data, and detailed experimental methodologies.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxic profile of this compound have been evaluated in several preclinical studies. The following table summarizes the key quantitative data, providing a comparative overview of its potency and safety margins in different cell models.

| Compound | Virus/Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | HIV (J-Lat cells) | ~2.4 | - | - | [1] |

| This compound | HIV (Central Memory T cells) | ~0.388 | - | - | [1] |

| This compound | Human Aortic Endothelial Cells (HAECs) | - | > 3 | - | [2][3] |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of a compound.

Mechanism of Action: A Departure from Conventional Antivirals

This compound exhibits a distinct mechanism of action, particularly in its role as an HIV latency-reversing agent (LRA). Unlike many existing LRAs that rely on the NF-κB signaling pathway, which can lead to widespread immune activation and inflammatory side effects, this compound operates through the MEK/ERK/AP-1 pathway.[1] This alternative pathway allows for the reactivation of latent HIV without triggering a cytokine storm, a significant advantage in potential therapeutic applications.[1]

Furthermore, studies investigating its effects in the context of atherosclerosis have revealed its ability to inhibit the IKKβ/IκBα/NF-κB signaling pathway.[2][4][5] This pathway is a central regulator of inflammation, and its modulation by this compound suggests a broader anti-inflammatory potential that could be beneficial in managing viral infections, which are often associated with inflammatory responses.

To visually represent the molecular pathways influenced by this compound, the following diagrams have been generated using the DOT language.

Caption: MEK/ERK/AP-1 signaling pathway activated by this compound.

Caption: IKKβ/IκBα/NF-κB signaling pathway inhibited by this compound.

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature, providing a framework for the in vitro evaluation of this compound's antiviral and cytotoxic properties.

This protocol outlines a general method for assessing the antiviral efficacy of a compound using a cytopathic effect (CPE) reduction assay.[6]

-

Cell Preparation:

-

Compound Preparation and Dilution:

-

Dissolve the test compound (this compound) in a suitable solvent (e.g., DMSO).[6]

-

Prepare serial dilutions of the compound to be tested.

-

-

Infection and Treatment:

-

Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI).

-

Simultaneously or at a specified time post-infection, add the different concentrations of the test compound to the wells.

-

Include appropriate controls: virus-infected untreated cells, uninfected untreated cells, and a positive control with a known antiviral drug.[6]

-

-

Incubation:

-

Incubate the plates at 37°C in a CO2 incubator until significant CPE is observed in the virus control wells.[6]

-

-

Quantification of Antiviral Effect:

-

Data Analysis:

-

Calculate the 50% effective concentration (EC50) by regression analysis of the dose-response curve.[6]

-

This protocol describes the MTT assay, a colorimetric method for assessing cell viability and the cytotoxic potential of a compound.[3]

-

Cell Seeding:

-

Seed cells (e.g., Human Aortic Endothelial Cells) in a 96-well plate at a density of 1.0 × 10^5 cells/well and allow them to adhere for 24 hours.[3]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).[3]

-

-

MTT Incubation:

-

Solubilization:

-

Replace the MTT-containing medium with a solubilizing agent, such as DMSO, and agitate the plate to dissolve the formazan crystals.[3]

-

-

Absorbance Measurement:

-

Measure the optical density of the samples at 560 nm using a microplate reader.[3]

-

-

Data Analysis:

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

-

The following diagram illustrates a typical workflow for the in vitro screening of antiviral compounds like this compound.

Caption: General experimental workflow for in vitro antiviral screening.

Future Directions and Conclusion

The available data strongly supports the potential of this compound as a novel antiviral agent, particularly for HIV, due to its unique mechanism of action that avoids common inflammatory pitfalls.[1] Its ability to modulate the NF-κB pathway further suggests a broader therapeutic utility in viral diseases characterized by inflammation.

However, to fully realize the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

-

Broad-Spectrum Antiviral Screening: Evaluating the efficacy of this compound against a wider range of viruses, including but not limited to Epstein-Barr virus (EBV), Hepatitis B virus (HBV), and influenza viruses.

-

In Vivo Studies: Conducting animal model studies to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its antiviral activity and drug-like properties.

References

- 1. This compound— A Next-Generation HIV Latency-Reversing Agent Targeting ERK/AP-1 Pathway | The George Washington University [technologies.research.gwu.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 7. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Kansuinine A: A Potent Inhibitor of Reactive Oxygen Species Production in Vascular Endothelial Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are critical signaling molecules involved in various physiological processes. However, their overproduction, a state known as oxidative stress, is a key contributor to the pathogenesis of numerous diseases, including atherosclerosis and other cardiovascular disorders.[1][2] Kansuinine A, a diterpenoid extracted from the medicinal plant Euphorbia kansui, has emerged as a promising therapeutic agent with potent anti-inflammatory and anti-apoptotic properties.[3] This technical guide provides an in-depth analysis of this compound's effect on ROS production, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. The information presented is primarily based on a significant study investigating the protective effects of this compound in human aortic endothelial cells (HAECs).[1][2][4]

Quantitative Analysis of this compound's Effect on ROS Production

This compound has been shown to effectively inhibit hydrogen peroxide (H₂O₂)-induced ROS generation in HAECs in a concentration-dependent manner. The protective effects are evident at micromolar concentrations, as summarized in the tables below.

Table 1: Effect of this compound on H₂O₂-Induced Intracellular ROS Levels in HAECs

| Treatment Group | This compound (µM) | H₂O₂ (µM) | Intracellular ROS Level (Fold Change vs. Control) | Statistical Significance (p-value) |

| Control | 0 | 0 | 1.0 | - |

| H₂O₂ | 0 | 200 | ~4.5 | < 0.001 vs. Control |

| KA + H₂O₂ | 0.1 | 200 | ~3.5 | < 0.05 vs. H₂O₂ |

| KA + H₂O₂ | 0.3 | 200 | ~2.5 | < 0.01 vs. H₂O₂ |

| KA + H₂O₂ | 1.0 | 200 | ~1.5 | < 0.001 vs. H₂O₂ |

| Data is approximated from graphical representations in the source material.[2][5] |

Table 2: Effect of this compound on H₂O₂-Induced Apoptosis-Related Protein Expression in HAECs

| Treatment Group | This compound (µM) | H₂O₂ (µM) | Bax/Bcl-2 Ratio (Fold Change vs. Control) | Cleaved Caspase-3 Expression (Fold Change vs. Control) |

| Control | 0 | 0 | 1.0 | 1.0 |

| H₂O₂ | 0 | 200 | Significantly Increased | Significantly Increased |

| KA + H₂O₂ | 0.3 | 200 | Significantly Reduced vs. H₂O₂ | Not Significantly Reduced |

| KA + H₂O₂ | 1.0 | 200 | Significantly Reduced vs. H₂O₂ | Significantly Reduced vs. H₂O₂ |

| Source:[2][5] |

Experimental Protocols

The following are detailed methodologies for key experiments investigating the effect of this compound on ROS production and its downstream consequences.

Cell Culture and Treatment

Human aortic endothelial cells (HAECs) are cultured in a suitable medium (e.g., Endothelial Cell Growth Medium) supplemented with growth factors and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂. For experimental procedures, HAECs are pre-treated with varying concentrations of this compound (0.1, 0.3, and 1.0 µM) for 1 hour before being exposed to an oxidative stressor, such as 200 µM hydrogen peroxide (H₂O₂), for 24 hours.[4][5]

Measurement of Intracellular ROS Levels

Intracellular ROS levels are quantified using a Cellular ROS Assay Kit.[2]

-

Cell Seeding: Seed HAECs (1.0 × 10⁵ cells/well) in a 96-well plate and allow them to adhere for 24 hours.[2]

-

Cell Treatment: Pre-treat cells with this compound for 1 hour, followed by the addition of H₂O₂.

-

Staining: After the treatment period, wash the cells with 1× assay buffer. Add 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe for ROS, to the cells and incubate.[2][3]

-

Quantification: Measure the fluorescence intensity using a fluorescence plate reader. The increase in fluorescence is proportional to the amount of intracellular ROS.

Experimental workflow for measuring intracellular ROS.

Western Blot Analysis

Western blotting is employed to determine the protein expression levels of key signaling molecules.

-

Protein Extraction: Lyse the treated HAECs and quantify the total protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., phosphorylated IKKβ, phosphorylated IκBα, phosphorylated NF-κB, Bax, Bcl-2, and cleaved caspase-3) overnight at 4°C.[1] Following washes, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin, to normalize the protein expression levels.[5]

Signaling Pathway of this compound in Mitigating Oxidative Stress

This compound exerts its protective effects by suppressing the IKKβ/IκBα/NF-κB signaling pathway, a critical regulator of inflammation and apoptosis in response to oxidative stress.[1][3]

Under conditions of oxidative stress induced by H₂O₂, intracellular ROS levels increase, leading to the phosphorylation and activation of IKKβ. Activated IKKβ then phosphorylates IκBα, the inhibitory subunit of NF-κB. This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate into the nucleus. In the nucleus, NF-κB acts as a transcription factor, promoting the expression of pro-apoptotic proteins like Bax and leading to the activation of executioner caspases, such as caspase-3, ultimately resulting in apoptosis.[1]

This compound intervenes in this pathway by inhibiting the H₂O₂-mediated upregulation of phosphorylated IKKβ, phosphorylated IκBα, and phosphorylated NF-κB.[1] By suppressing the activation of this signaling cascade, this compound reduces the expression of pro-apoptotic factors, decreases the Bax/Bcl-2 ratio, and inhibits the cleavage of caspase-3, thereby protecting vascular endothelial cells from ROS-induced apoptosis.[1][2]

Signaling pathway of this compound in inhibiting ROS-induced apoptosis.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for conditions associated with oxidative stress, particularly in the vasculature. Its ability to inhibit ROS production and suppress the pro-inflammatory and pro-apoptotic IKKβ/IκBα/NF-κB signaling pathway underscores its protective effects on endothelial cells. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic applications of this compound. Future investigations could focus on the in vivo efficacy and safety of this compound in preclinical models of cardiovascular disease.

References

- 1. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling [mdpi.com]

- 3. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Unveiling the Molecular Targets of Kansuinine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kansuinine A, a diterpene extracted from the plant Euphorbia kansui, has demonstrated significant therapeutic potential, particularly in the context of inflammatory and apoptosis-related diseases. This technical guide provides an in-depth overview of the molecular targets of this compound, its mechanism of action, and the experimental methodologies used to elucidate these properties. The information is intended to support further research and drug development efforts centered on this promising natural compound.

Core Molecular Targets and Mechanism of Action

This compound exerts its biological effects primarily through the modulation of key signaling pathways involved in inflammation and apoptosis. The principal molecular targets identified are components of the nuclear factor kappa B (NF-κB) signaling cascade and apoptosis-regulating proteins.

Inhibition of the IKKβ/IκBα/NF-κB Signaling Pathway

A central mechanism of action for this compound is the suppression of the IKKβ/IκBα/NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response. In pathological conditions, its overactivation can lead to chronic inflammation and cellular damage. This compound has been shown to inhibit the phosphorylation of IκB kinase β (IKKβ), which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα).[1][2][3] By stabilizing IκBα, this compound effectively sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1][2][3]

Modulation of Apoptosis-Related Proteins

This compound also directly influences the cellular apoptosis machinery. It has been observed to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2, thereby reducing the Bax/Bcl-2 ratio.[1][2][3] This shift in the balance between pro- and anti-apoptotic proteins leads to a reduction in the activation of cleaved caspase-3, a key executioner caspase in the apoptotic cascade.[1][2][3]

Reduction of Reactive Oxygen Species (ROS)

Furthermore, this compound has been shown to mitigate oxidative stress by reducing the intracellular generation of reactive oxygen species (ROS).[1][2][3] ROS can act as signaling molecules that activate the NF-κB pathway, suggesting that the antioxidant activity of this compound may be an upstream event contributing to its anti-inflammatory effects.

Quantitative Data

While studies have demonstrated a clear dose-dependent effect of this compound on its molecular targets, specific IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for the inhibition of the IKKβ/IκBα/NF-κB pathway or for its effects on apoptosis-related proteins are not extensively reported in the currently available literature. The effective concentrations observed in in-vitro studies are summarized below.

| Parameter | Cell Line | Observed Effect | Effective Concentration(s) | Reference |

| Inhibition of H2O2-induced cell death | Human Aortic Endothelial Cells (HAECs) | Protection from H2O2-induced cell damage | 0.1, 0.3, and 1.0 μM | [1][2] |

| Inhibition of ROS generation | Human Aortic Endothelial Cells (HAECs) | Inhibition of H2O2-induced intracellular ROS generation | 0.1, 0.3, and 1.0 μM | [1][2] |

| Reduction of Bax/Bcl-2 ratio | Human Aortic Endothelial Cells (HAECs) | Significant reduction of the H2O2-induced increase in the Bax/Bcl-2 ratio | 0.3 and 1.0 μM | [1][2] |

| Inhibition of cleaved caspase-3 expression | Human Aortic Endothelial Cells (HAECs) | Significant reversal of the H2O2-induced increase in cleaved caspase-3 | 1.0 μM | [1][2] |

| Inhibition of P-IKKβ, P-IκBα, and P-NF-κB expression | Human Aortic Endothelial Cells (HAECs) | Significant reduction in H2O2-induced phosphorylation | 0.3 and 1.0 μM | [1][2] |

| Survival effect on NGF-dependent cells | Mouse NIH/3T3 cells expressing TrkB | Increased cell viability | ED50: 3.28 μg/mL | [4] |

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the IKKβ/IκBα/NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to determine the molecular targets and mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Line: Human Aortic Endothelial Cells (HAECs).

-

Culture Conditions: Cells are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum (FBS), endothelial cell growth supplement (ECGS), heparin, and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: HAECs are pre-treated with varying concentrations of this compound (e.g., 0.1, 0.3, and 1.0 μM) or vehicle (DMSO) for 1 hour. Subsequently, cells are exposed to an inflammatory stimulus, such as hydrogen peroxide (H₂O₂) (e.g., 200 μM), for a specified duration (e.g., 24 hours) to induce cellular stress and activate signaling pathways.[1]

Western Blotting for Protein Expression Analysis

-

Protein Extraction: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 30 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., P-IKKβ, P-IκBα, P-NF-κB p65, Bax, Bcl-2, cleaved caspase-3, and β-actin as a loading control).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[1]

Intracellular Reactive Oxygen Species (ROS) Detection

-

Staining: HAECs are seeded in a 96-well plate. After treatment with this compound and H₂O₂, the cells are washed with PBS and incubated with a fluorescent probe for ROS, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA), at a concentration of 10 μM for 30 minutes at 37°C in the dark.

-

Measurement: The fluorescence intensity is measured using a fluorescence microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[1]

Cell Viability Assay (MTT Assay)

-

Procedure: HAECs are seeded in a 96-well plate and treated as described above. After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

-

Quantification: The medium is removed, and the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[5]

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the molecular targets of this compound.

Conclusion

This compound is a promising natural product with well-defined molecular targets within the IKKβ/IκBα/NF-κB and apoptosis signaling pathways. Its ability to mitigate inflammation and programmed cell death highlights its therapeutic potential for a range of diseases. This technical guide provides a comprehensive summary of the current understanding of this compound's mechanism of action and the experimental approaches used for its characterization. Further research, particularly in determining specific quantitative measures of its potency such as IC50 and EC50 values, will be crucial for its advancement as a potential therapeutic agent.

References

- 1. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals - Planta Medica / Issue [thieme-connect.com]

- 5. mdpi.com [mdpi.com]

Kansuinine A: A Potent Inhibitor of the NF-κB Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and plays a pivotal role in regulating cellular processes such as apoptosis, proliferation, and immune responses. Dysregulation of this pathway is implicated in a multitude of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and cancer. Consequently, the identification of novel therapeutic agents that can modulate NF-κB activity is of significant interest to the scientific and pharmaceutical communities. Kansuinine A, a diterpene isolated from the plant Euphorbia kansui, has emerged as a promising candidate in this regard. This technical guide provides a comprehensive overview of the impact of this compound on the NF-κB signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

This compound exerts its inhibitory effects on the NF-κB signaling pathway by targeting key upstream components. In the canonical pathway, stimuli such as reactive oxygen species (ROS) lead to the activation of the IκB kinase (IKK) complex. This complex, primarily through the action of IKKβ, phosphorylates the inhibitor of κBα (IκBα). The phosphorylation of IκBα marks it for ubiquitination and subsequent proteasomal degradation. This event liberates the NF-κB heterodimer, most commonly composed of p65 (RelA) and p50 subunits, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory and pro-apoptotic mediators.

Research has demonstrated that this compound effectively suppresses the hydrogen peroxide (H₂O₂)-mediated upregulation of phosphorylated IKKβ, phosphorylated IκBα, and phosphorylated NF-κB p65.[1][2] By inhibiting the phosphorylation of these critical signaling molecules, this compound prevents the degradation of IκBα and subsequently blocks the nuclear translocation of NF-κB, thereby attenuating the downstream inflammatory and apoptotic signaling cascade.[2]

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on the NF-κB pathway have been quantified in various in vitro studies. The following tables summarize the key findings, providing a clear comparison of its impact at different concentrations.

Table 1: Effect of this compound on the Phosphorylation of NF-κB Pathway Components in H₂O₂-Treated Human Aortic Endothelial Cells (HAECs)

| Treatment | Concentration (µM) | Phospho-IKKβ Expression (Relative to H₂O₂ Control) | Phospho-IκBα Expression (Relative to H₂O₂ Control) | Phospho-NF-κB p65 Expression (Relative to H₂O₂ Control) |

| H₂O₂ | 200 | 1.00 | 1.00 | 1.00 |

| H₂O₂ + this compound | 0.1 | Not significantly different | Not significantly different | Not significantly different |

| H₂O₂ + this compound | 0.3 | Not significantly different | Significantly reduced (p < 0.05) | Significantly reduced (p < 0.05) |

| H₂O₂ + this compound | 1.0 | Significantly reduced (p < 0.01) | Significantly reduced (p < 0.01) | Significantly reduced (p < 0.05) |

Data adapted from Chen et al., 2021.[2][3]

Table 2: Effect of this compound on Cell Viability and Apoptosis in H₂O₂-Treated HAECs

| Treatment | Concentration (µM) | Cell Viability (% of Control) | Bax/Bcl-2 Ratio (Relative to H₂O₂ Control) | Cleaved Caspase-3 Expression (Relative to H₂O₂ Control) |

| Control | - | 100 | - | - |

| H₂O₂ | 200 | ~50% (p < 0.01) | 1.00 | 1.00 |

| H₂O₂ + this compound | 0.1 | Significantly increased (p < 0.01) | Not significantly different | Not significantly different |

| H₂O₂ + this compound | 0.3 | Significantly increased (p < 0.05) | Significantly reduced | Significantly reduced |

| H₂O₂ + this compound | 1.0 | Significantly increased (p < 0.01) | Significantly reduced | Significantly reduced |

Data adapted from Chen et al., 2021.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's impact on the NF-κB signaling pathway.

Western Blot Analysis for Phosphorylated Proteins

This protocol is used to detect and quantify the levels of phosphorylated IKKβ, IκBα, and NF-κB p65.

1. Sample Preparation:

-

Culture Human Aortic Endothelial Cells (HAECs) to 80-90% confluency.

-

Pre-treat cells with varying concentrations of this compound (0.1, 0.3, and 1.0 µM) for 1 hour.

-

Induce NF-κB activation by treating the cells with 200 µM H₂O₂ for 24 hours.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

2. Gel Electrophoresis and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting: